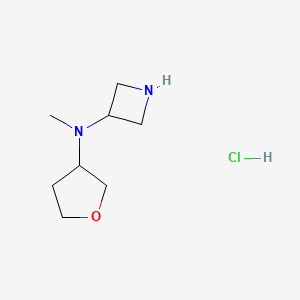

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride

Description

Historical Context and Discovery

N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine hydrochloride was first synthesized in 2013, as evidenced by its PubChem entry (CID 72208126), which documents its creation date as December 27, 2013. The compound emerged during a period of intensified interest in strained heterocycles, particularly azetidines, driven by their potential in medicinal chemistry and catalysis. Early synthetic routes focused on functionalizing azetidine precursors through nucleophilic substitutions or ring-closing strategies. A pivotal advancement came from Pd-catalyzed C(sp³)–H arylation methodologies, which enabled efficient access to bicyclic azetidine derivatives. By 2025, modifications to its synthesis, including optimized salt-forming reactions, had improved yields and purity, as reflected in updated PubChem records.

The compound’s discovery aligns with broader trends in leveraging azetidines for drug design. For instance, azetidine-3-amines gained prominence due to their conformational rigidity and bioavailability, as demonstrated in antimalarial and antimicrobial agents. This molecule’s unique fusion of azetidine and tetrahydrofuran rings represents a strategic effort to balance strain-driven reactivity with metabolic stability.

Significance in Heterocyclic Chemistry

This compound occupies a critical niche in heterocyclic chemistry due to its hybrid architecture. The azetidine ring, with a ring strain of ~25.4 kcal/mol, confers reactivity ideal for ring-opening transformations and nucleophilic substitutions. Meanwhile, the tetrahydrofuran moiety introduces ether functionality, enhancing solubility and enabling hydrogen-bonding interactions.

Table 1: Comparative Ring Strain and Reactivity of Saturated Heterocycles

| Heterocycle | Ring Strain (kcal/mol) | Key Reactivity Features |

|---|---|---|

| Aziridine | 27.7 | High electrophilicity, prone to ring-opening |

| Azetidine | 25.4 | Moderate strain, versatile functionalization |

| Pyrrolidine | 6.2 | Low strain, limited reactivity |

This compound’s significance is further underscored by its role in studying strain-release reactions. For example, its N-acylazetidinium intermediates participate in enantioselective ring-opening reactions, as demonstrated in asymmetric synthesis methodologies. Additionally, the tetrahydrofuran ring’s stereoelectronic effects modulate the azetidine’s basicity, enabling selective protonation under mild conditions.

Nomenclature and Chemical Classification

The systematic IUPAC name, N-methyl-N-(oxolan-3-yl)azetidin-3-amine hydrochloride, reflects its structural components:

- Azetidin-3-amine : A four-membered saturated ring with an amine group at position 3.

- N-methyl-N-(tetrahydrofuran-3-yl) : A methyl group and tetrahydrofuran-3-yl substituent on the azetidine nitrogen.

- Hydrochloride : The protonated amine salt form.

Table 2: Nomenclature and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N-methyl-N-(oxolan-3-yl)azetidin-3-amine hydrochloride |

| CAS Registry Number | 1403767-08-7 |

| Molecular Formula | C₈H₁₇ClN₂O |

| Synonyms | MFCD22581531; CS2349; PB38261 |

The compound belongs to the azetidine class of heterocycles, specifically a 3-aminoazetidine derivative. Its classification as a hydrochloride salt underscores its ionic character, which enhances crystallinity and stability in storage.

Research Objectives and Scope

Recent research on this compound focuses on three objectives:

- Synthetic Optimization : Developing scalable routes, such as Pd-catalyzed cross-couplings or strain-release alkylations, to improve yield and enantioselectivity.

- Biological Activity Profiling : Investigating its potential as a pharmacophore in antimicrobial or anticancer agents, leveraging azetidine’s proven bioactivity.

- Mechanistic Studies : Elucidating its reactivity in ring-opening polymerizations or as a chiral template in asymmetric catalysis.

Table 3: Key Research Directions

Future studies aim to expand its utility in drug discovery, particularly for central nervous system disorders, where azetidines exhibit dopamine receptor affinity. Additionally, computational modeling of its N-acylazetidinium intermediates could unlock new reaction pathways.

Propriétés

IUPAC Name |

N-methyl-N-(oxolan-3-yl)azetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;/h7-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKRKTYXLYTSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOC1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride is a compound of interest due to its structural characteristics and potential biological activities. Azetidines, as a class, have been explored for various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. This article reviews the current understanding of the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran moiety linked to an azetidine ring, which contributes to its unique chemical reactivity and biological profile. The presence of the methyl group on the nitrogen atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of azetidine derivatives. For instance, modifications on azetidine structures have been shown to exhibit varying degrees of activity against Gram-positive bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. A related study indicated that azetidine derivatives can maintain or enhance antibacterial properties when appropriately substituted, suggesting that this compound may similarly possess significant antibacterial effects against resistant strains .

Table 1: Antibacterial Activity of Azetidine Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 16 | S. pneumoniae |

| Compound B | 32 | S. pyogenes |

| N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine HCl | TBD | TBD |

Anticancer Potential

The anticancer properties of azetidine derivatives are also noteworthy. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, pyrimidine-based drugs with azetidine components have shown IC50 values in the nanomolar range against breast cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study:

In a study involving a series of azetidine derivatives, one compound demonstrated significant inhibition of tumor growth in a mouse model of breast cancer, highlighting the potential for this compound in cancer therapeutics .

Neuropharmacological Activity

Azetidines have been investigated for their neuropharmacological effects as well. Some derivatives act as agonists at specific receptors, which could suggest potential applications in treating neurological disorders. The binding affinities and mechanisms are still under investigation but indicate a promising avenue for future research .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of azetidine compounds. Modifications at the nitrogen and carbon positions significantly influence their pharmacodynamic properties. For instance, substituents on the tetrahydrofuran ring can alter solubility and receptor affinity, impacting overall efficacy .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H16N2O·2HCl

- Molecular Weight : Approximately 229.15 g/mol

- Physical State : Solid at room temperature

The compound features a unique tetrahydrofuran moiety, which contributes to its chemical reactivity and potential biological activity. Its structural characteristics make it a valuable building block in organic synthesis.

Medicinal Chemistry

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride has been investigated for its potential pharmacological properties. Compounds with similar structures have shown promise in various therapeutic areas:

Preliminary studies suggest that this compound may exhibit binding affinity to specific biological targets, which is crucial for understanding its efficacy and safety profile.

Organic Synthesis

As a building block, this compound is utilized in the synthesis of more complex molecules. Its unique structure allows for the development of novel compounds with tailored properties for various applications in drug discovery and materials science.

Case Study 1: Antimicrobial Activity

Research conducted on azetidinone derivatives has indicated that compounds sharing structural similarities with this compound can effectively inhibit bacterial growth. A study demonstrated that derivatives exhibited a minimum inhibitory concentration (MIC) against several strains of bacteria, highlighting their potential as antimicrobial agents.

Case Study 2: CNS Activity

In a separate investigation focusing on central nervous system (CNS) effects, researchers evaluated the analgesic properties of compounds similar to this compound. The results suggested that these compounds could modulate pain pathways, offering insights into their therapeutic potential for pain management.

Comparaison Avec Des Composés Similaires

Key Structural Differences

The compound’s uniqueness lies in its azetidine-tetrahydrofuran bicyclic system. Below is a comparison with closely related analogs:

Key Observations :

- Oxygen Heterocycles : Tetrahydrofuran (5-membered) vs. oxetane (4-membered) affects hydrogen-bonding capacity and solubility. Oxetane analogs may exhibit enhanced metabolic stability .

- Salt Form: Dihydrochloride salts (e.g., 1403767-06-5) generally improve aqueous solubility compared to monohydrochlorides .

Physicochemical Properties

| Property | Target Compound (1403767-08-7) | Piperidine Analog (1403763-33-6) | Oxetane Analog (917572-34-0) |

|---|---|---|---|

| Molecular Weight | 220.74 g/mol | 220.74 g/mol | 227.12 g/mol |

| Solubility (Predicted) | Moderate (monohydrochloride) | Moderate | High (dihydrochloride) |

| LogP (Hydrophobicity) | ~1.2 | ~1.5 | ~0.8 |

Analysis :

Méthodes De Préparation

Synthetic Route Overview

The synthesis of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride typically proceeds through these key stages:

- Formation of the Tetrahydrofuran Ring

- Formation of the Azetidine Ring

- N-Methylation of the Azetidine Nitrogen

- Conversion to Hydrochloride Salt

Formation of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring is synthesized through cyclization reactions involving dihalobutanes or related precursors. An advanced method involves the following steps:

| Step | Description | Conditions | Catalysts/Reagents |

|---|---|---|---|

| 1 | Cyclization of maleic glycol to 2,5-dihydrofuran | 120-150 °C, fixed bed reactor | Modified montmorillonite, hydroxyapatite, or alumina catalyst |

| 2 | Formylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran | 50-100 °C, 0.1-3 MPa pressure, 12-24 h | Metal catalyst (e.g., cobalt carbonyl, platinum or rhodium complexes), halogenated diphosphinium ion salt cocatalyst, nitrogen atmosphere, water gas |

| 3 | Reductive amination of 3-formyl tetrahydrofuran to 3-aminomethyl tetrahydrofuran | 40-60 °C, 0.1-1 MPa, 3-6 h | Hydroxyapatite-supported nickel catalyst, ammonia and hydrogen mixed gas, solvents like methanol or ethanol |

This multi-step catalytic process allows for high selectivity and yield of the 3-aminomethyl tetrahydrofuran intermediate, a key building block for the target compound.

Formation of the Azetidine Ring

The azetidine ring (a four-membered nitrogen-containing ring) is typically formed via nucleophilic substitution or reductive amination of halogenated precursors with suitable amines under basic conditions. A single-step synthesis approach for azetidine-3-amines involves:

- Reacting an appropriate amine with an azetidine precursor in acetonitrile solvent.

- Using a base such as triethylamine to facilitate the reaction.

- Heating the mixture at 80 °C overnight to achieve ring closure and amine substitution.

This method yields azetidine-3-amine derivatives efficiently and can be adapted to introduce the tetrahydrofuran substituent at the 3-position.

N-Methylation of the Azetidine Nitrogen

The nitrogen atom on the azetidine ring is methylated to form the N-methyl derivative. This step generally involves:

- Treatment of the azetidine intermediate with a methylating agent such as methyl iodide.

- Conducting the reaction in polar aprotic solvents like ethanol or dichloromethane.

- Maintaining controlled temperatures (20–60 °C) to minimize side reactions.

- Using stoichiometric excess of methylating agent to ensure complete methylation.

This step is critical to obtaining the correct substitution pattern and affects the compound's pharmacological properties.

Formation of the Hydrochloride Salt

The final step is the conversion of the free base N-methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine into its hydrochloride salt to improve solubility and stability:

- The free base is reacted with hydrochloric acid (HCl) in an appropriate solvent.

- The reaction is typically performed at room temperature.

- The resulting dihydrochloride salt is isolated by filtration or crystallization.

This salt formation step is essential for pharmaceutical applications and handling.

Reaction Conditions and Parameters Affecting Yield

| Parameter | Effect on Reaction | Optimal Range/Notes |

|---|---|---|

| Temperature | Elevated temperatures (>60 °C) may degrade intermediates | 20–60 °C for methylation; 40–100 °C for ring formation |

| Pressure | Used in catalytic steps for formylation and reductive amination | 0.1–3 MPa depending on step |

| Solvent Polarity | Polar aprotic solvents improve reaction kinetics | Ethanol, methanol, dichloromethane, acetonitrile |

| Catalyst Type | Influences selectivity and yield | Hydroxyapatite-supported nickel, rhodium complexes |

| Stoichiometry | Excess methylating agent ensures complete methylation | Methyl iodide in slight excess |

| Reaction Time | Sufficient time needed for complete conversion | 12–24 h for formylation; overnight for azetidine formation |

Careful optimization of these parameters is necessary to maximize yield and purity of the final hydrochloride salt.

Summary Table of Preparation Steps

| Step | Key Reagents/Catalysts | Conditions | Outcome/Product |

|---|---|---|---|

| Cyclization to 2,5-dihydrofuran | Maleic glycol, montmorillonite catalyst | 120-150 °C, fixed bed reactor | 2,5-dihydrofuran |

| Formylation | 2,5-dihydrofuran, cobalt carbonyl, diphosphinium salt | 50-100 °C, 0.1-3 MPa, 12-24 h | 3-formyl tetrahydrofuran |

| Reductive amination | 3-formyl tetrahydrofuran, Ni/HPA catalyst, NH3/H2 gas | 40-60 °C, 0.1-1 MPa, 3-6 h | 3-aminomethyl tetrahydrofuran |

| Azetidine ring formation | Azetidine precursor, amine, base (Et3N) | 80 °C, overnight | Azetidine-3-amine derivative |

| N-Methylation | Methyl iodide, polar aprotic solvent | 20-60 °C | N-methyl azetidine derivative |

| Salt formation | HCl | Room temperature | This compound |

Research Findings and Industrial Relevance

- The use of supported metal catalysts (e.g., hydroxyapatite-supported nickel) in high-pressure reactors enhances selectivity and yield in the formation of the tetrahydrofuran intermediate.

- Single-step azetidine-3-amine synthesis methods reduce reaction time and simplify purification.

- Controlled methylation and salt formation steps improve the compound’s solubility and pharmacological profile.

- Industrial-scale syntheses optimize reaction parameters to maximize throughput while maintaining product quality.

This detailed synthesis pathway and reaction analysis provide a comprehensive guide for researchers and industrial chemists working with this compound, facilitating efficient production for medicinal chemistry and drug discovery applications.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride, and what are the critical parameters influencing yield?

Methodological Answer:

- Route 1: Nucleophilic substitution of azetidin-3-amine derivatives with tetrahydrofuran-3-ylmethyl halides, followed by methylation using methyl iodide or dimethyl sulfate. Key parameters include reaction temperature (optimized at 0–5°C to avoid side reactions) and stoichiometric control of the methylating agent .

- Route 2: Reductive amination of tetrahydrofuran-3-carbaldehyde with N-methylazetidin-3-amine, using sodium cyanoborohydride in methanol under inert atmosphere. Yield is sensitive to pH (maintained at 6–7) and reaction time (12–24 hours) .

- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol/water mixtures improves purity to >95% .

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Methodological Answer:

- HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Retention time and peak symmetry confirm purity (≥95%) .

- NMR: ¹H NMR (D₂O, 400 MHz) should show characteristic signals: δ 3.85–3.70 (m, tetrahydrofuran protons), δ 3.45–3.30 (m, azetidine N-CH₂), and δ 2.95 (s, N-CH₃). Discrepancies in splitting patterns may indicate stereochemical impurities .

- Mass Spectrometry: ESI-MS in positive mode should display [M+H]⁺ at m/z 189.1 (calculated for C₉H₁₇N₂O⁺) and a chloride adduct .

Q. What are the optimal storage conditions for maintaining the stability of this compound in laboratory settings?

Methodological Answer:

- Store as a crystalline solid in sealed, desiccated containers at –20°C for long-term stability (≥5 years). Short-term use requires storage at room temperature in a dry environment (RH < 30%) to prevent hygroscopic degradation .

- Stability Tests: Monitor via periodic HPLC to detect hydrolysis of the azetidine ring or oxidation of the tetrahydrofuran moiety .

Advanced Research Questions

Q. What strategies can resolve discrepancies in NMR or mass spectrometry data during structural elucidation?

Methodological Answer:

- Contradiction in NMR Peaks: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the tetrahydrofuran oxygen and adjacent protons .

- Unexpected MS Fragments: Perform tandem MS/MS to identify degradation products (e.g., loss of HCl or tetrahydrofuran ring opening). Compare with synthetic analogs like N-(oxolan-3-yl)azetidin-3-amine dihydrochloride .

Q. How do structural modifications in the tetrahydrofuran or azetidine moieties affect physicochemical properties?

Methodological Answer:

- Tetrahydrofuran Modifications: Replacing the tetrahydrofuran with pyrrolidine increases hydrophobicity (logP +0.5) but reduces solubility in aqueous buffers. This is confirmed via shake-flask partitioning experiments .

- Azetidine Modifications: Introducing a methyl group at the azetidine 2-position (vs. 3-position) alters conformational flexibility, impacting binding affinity in receptor assays. Molecular dynamics simulations (AMBER force field) predict steric clashes in modified analogs .

Q. What computational methods predict the reactivity or supramolecular interactions of this compound?

Methodological Answer:

- Reactivity: DFT calculations (B3LYP/6-31G*) identify nucleophilic sites (e.g., azetidine nitrogen) prone to electrophilic attack. Fukui indices guide derivatization strategies .

- Supramolecular Interactions: Docking studies (AutoDock Vina) with opioid receptors (µ-OR) suggest hydrogen bonding between the tetrahydrofuran oxygen and Tyr147. Compare with tetrahydrofuran fentanyl analogs for activity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.